molecular formula C17H12N2O3 B2843535 N-(1,3-dioxoisoindolin-5-yl)cinnamamide CAS No. 518008-28-1

N-(1,3-dioxoisoindolin-5-yl)cinnamamide

Cat. No. B2843535
CAS RN: 518008-28-1
M. Wt: 292.294
InChI Key: BIVOJMIXRQHEKC-RMKNXTFCSA-N
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Description

“N-(1,3-dioxoisoindolin-5-yl)cinnamamide” is a derivative of phthalimide . Phthalimide derivatives are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities .


Synthesis Analysis

The phthalimide derivatives were synthesized from phthalic anhydride and 2- (2-methyl-4-oxoquinazolin-3 (4 H )-yl)acetohydrazide or thiophene-2-carbohydrazide . The hexahydrophthalimide derivative has been synthesized from hexahydrophthalic anhydride and 2- (2-methyl-4-oxoquinazolin-3 (4 H )-yl)acetohydrazide .


Molecular Structure Analysis

The chemical structures of the compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . The compound N- (1,3-dioxoisoindolin-2yl)benzamide, C15H10N2O3, was prepared by the heating of an ethanolic solution of 2-hydroxy-1H-isoindole-1,3 (2H)-dione and 4-chloroaniline .


Chemical Reactions Analysis

N-substituted imides, isoindoline-1,3-dione derivatives, were synthesized, characterized, and investigated against blood cancer using K562 and Raji cell lines .


Physical And Chemical Properties Analysis

The compound N- (1,3-dioxoisoindolin-2yl)benzamide, C15H10N2O3, was characterized using a combination of IR spectroscopy, SEM, and single crystal X-ray diffraction techniques .

Scientific Research Applications

Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles, which include N-(1,3-dioxoisoindolin-5-yl)cinnamamide, have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

These compounds have also found applications in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this purpose.

Colorants and Dyes

The N-isoindoline-1,3-dione heterocycles are used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties.

Polymer Additives

These compounds are used as additives in polymers . They can enhance the properties of the polymer, making it more suitable for specific applications.

Organic Synthesis

N-isoindoline-1,3-dione heterocycles are used in organic synthesis . They can participate in various reactions, enabling the construction of complex molecules.

Photochromic Materials

These compounds have found applications in the development of photochromic materials . These are materials that change color in response to light, and N-isoindoline-1,3-dione heterocycles contribute to this property.

Anticancer Potential

Some of the compounds, including N-(1,3-dioxoisoindolin-5-yl)cinnamamide, have been reported to have anticancer potential . Their cytotoxicity and potential effects on cancer cells are being investigated.

Inhibitory Effects

The designed compounds have shown inhibitory effects against IDO1 in HeLa cells . This suggests potential applications in the treatment of diseases where IDO1 is implicated.

Future Directions

The findings provide a basis for further study to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells .

properties

IUPAC Name

(E)-N-(1,3-dioxoisoindol-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-15(9-6-11-4-2-1-3-5-11)18-12-7-8-13-14(10-12)17(22)19-16(13)21/h1-10H,(H,18,20)(H,19,21,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVOJMIXRQHEKC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindolin-5-yl)cinnamamide

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